![molecular formula C14H21N5O2S2 B2930597 N,N-Dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide CAS No. 2380146-07-4](/img/structure/B2930597.png)
N,N-Dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide
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Description
Thieno[3,2-d]pyrimidin-4-amines are reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . This is especially relevant in the context of developing a drug combination targeting energy metabolism .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, 3-amino-thiophene-2-carboxamides can be heated with triethyl orthoformate or formic acid to achieve the synthesis .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-amines and their derivatives is complex and varies based on the specific compound. For example, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was found to be the most active compound with ATP IC 50 values from 6 to 18 μM against all strains in the presence of Q203 .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4-amines inhibit Cyt-bd, and an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains has been reported . All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor .Mechanism of Action
Future Directions
The future directions in the research of thieno[3,2-d]pyrimidin-4-amines and their derivatives could involve further exploration of their inhibitory effects on Cyt-bd in Mycobacterium tuberculosis . This could potentially lead to the development of new drug combinations targeting energy metabolism in this bacterium .
properties
IUPAC Name |
N,N-dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S2/c1-18(2)23(20,21)19-6-3-11(4-7-19)9-15-14-13-12(5-8-22-13)16-10-17-14/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCXNTVBCCNSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide |
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